Unprecedented Selectivity for CypE Over Broad-Spectrum Comparators
CypE-IN-1 is the first and only compound to demonstrate profound, quantifiable selectivity for Cyclophilin E (CypE) over other cyclophilin isoforms [1]. In a prolyl-isomerase inhibition screen, CypE-IN-1 exhibited a selectivity range of 30- to >4,000-fold for CypE compared to other cyclophilins [1]. This is in stark contrast to the broad-spectrum inhibition profile of the classic tool compound Cyclosporin A (CsA) and its non-immunosuppressive analogs, which inhibit CypA, CypB, CypD, and CypE with high potency and minimal discrimination [2].
| Evidence Dimension | Isoform Selectivity Window (Fold-selectivity for CypE over other cyclophilins) |
|---|---|
| Target Compound Data | 30- to >4,000-fold |
| Comparator Or Baseline | Cyclosporin A (CsA) / Alisporivir / SCY-635 (Pan-cyclophilin inhibitors) |
| Quantified Difference | Comparative quantitative data for pan-inhibitors against this specific panel is not available, but these compounds are characterized by broad, high-potency inhibition across the cyclophilin family, representing a class-level baseline of non-selectivity [2]. |
| Conditions | In vitro prolyl-isomerase activity assay using a panel of 12 human cyclophilin isoforms [1]. |
Why This Matters
This selectivity is essential for experiments where the objective is to isolate the biological function of CypE, as using any pan-inhibitor would confound results with effects from CypA, CypB, or CypD inhibition.
- [1] Peterson, A. A., Rangwala, A. M., Thakur, M. K., Ward, C. C., Hung, C., Seeliger, M. A., ... & Mootha, V. K. (2022). Discovery and molecular basis of subtype-selective cyclophilin inhibitors. Nature Chemical Biology, 18(11), 1184-1195. View Source
- [2] Peel, M., & Scribner, A. (2014). From chemical tools to clinical medicines: nonimmunosuppressive cyclophilin inhibitors derived from the cyclosporin and sanglifehrin scaffolds. Journal of Medicinal Chemistry, 57(18), 7488-7501. View Source
